Alcaftadine carboxylic acid
説明
Alcaftadine carboxylic acid is a H1 histamine receptor antagonist . It is used in ophthalmic solutions to prevent itching associated with allergic conjunctivitis . The drug was approved in July 2010 .
Synthesis Analysis
Alcaftadine is metabolized via aldehyde oxidation to form the active carboxylic acid metabolite . This metabolism predominantly occurs via non-CYP450 enzymes and most likely involves soluble cystolic enzymes, aldehyde dehydrogenase, and aldehyde reductase .
Molecular Structure Analysis
The molecular formula of Alcaftadine carboxylic acid is C19H21N3O2 . The molecular weight is 323.4 g/mol . The IUPAC name is 11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo2,1-bbenzazepine-3-carboxylic acid .
Chemical Reactions Analysis
Alcaftadine is not significantly metabolized by microsomal cytochromes, but it is rapidly converted to the carboxylic acid metabolite by one or more cytosolic enzymes . Neither the parent compound nor its carboxylic acid metabolite displayed significant plasma protein binding .
Physical And Chemical Properties Analysis
The molecular weight of Alcaftadine carboxylic acid is 323.4 g/mol . The computed properties include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 1 .
科学的研究の応用
Antihistamine Research
Alcaftadine carboxylic acid is primarily studied for its antihistamine properties, particularly in the context of ocular allergies. It acts as a histamine receptor antagonist, blocking the H1 histamine receptor, which is crucial for reducing itching and redness of the eyes caused by allergic reactions .
Mast Cell Research
The compound has been observed to inhibit the release of histamine from mast cells, which are cells that play a key role in allergic responses. This inhibition is significant for understanding and potentially treating conditions involving mast cell activation .
Eosinophil Activation Studies
Research into alcaftadine carboxylic acid includes its effects on eosinophils, a type of white blood cell involved in allergic reactions. The compound has demonstrated decreased chemotaxis and inhibition of eosinophil activation, which are important areas of study for allergic diseases .
Drug Metabolism and Elimination
Studies on alcaftadine carboxylic acid also focus on its metabolism and elimination pathways. It is metabolized by non-CYP450 cytosolic enzymes to its active metabolite and is primarily eliminated unchanged in the urine, which has implications for pharmacokinetics research .
Stability and Degradation Analysis
The stability of alcaftadine under various stress conditions such as hydrolytic (acid, base, neutral), oxidation, photolysis, and thermal stress is another research area. Understanding the degradation behavior of the drug can inform its storage and handling requirements .
Medical Applications
While not directly related to alcaftadine carboxylic acid, carboxylic acids in general have applications in the medical field, including drug synthesis and modification of nanomaterials for medical use . This broader category may encompass research into alcaftadine’s potential medical applications.
作用機序
Target of Action
Alcaftadine carboxylic acid primarily targets the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions, including itching associated with allergic conjunctivitis .
Mode of Action
Alcaftadine carboxylic acid acts as an antagonist of the H1 histamine receptor . By blocking this receptor, it inhibits the release of histamine from mast cells . This results in decreased chemotaxis and inhibition of eosinophil activation .
Biochemical Pathways
The primary biochemical pathway affected by alcaftadine carboxylic acid is the histamine signaling pathway . By blocking the H1 histamine receptor, it disrupts the normal signaling process, reducing the recruitment of eosinophils after exposure to an allergen .
Pharmacokinetics
Alcaftadine carboxylic acid exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. Following topical ocular administration, the mean plasma concentration of alcaftadine reaches its peak at approximately 15 minutes . The metabolism of alcaftadine is mediated by non-CYP450 cytosolic enzymes, which convert it to the active carboxylic acid metabolite . The protein binding of alcaftadine and the active metabolite are 39.2% and 62.7% respectively .
Result of Action
The action of alcaftadine carboxylic acid results in the prevention of itching associated with allergic conjunctivitis . By blocking the H1 histamine receptor, it reduces itching and redness of the eyes . It also decreases the number of eosinophils, reducing the progression of allergic conjunctivitis .
Action Environment
The action of alcaftadine carboxylic acid is influenced by its administration environment. As it is administered as an eye drop, its effects are primarily localized to the eye . The half-life of alcaftadine after ocular administration is approximately two hours . The main metabolite of alcaftadine is a carboxylic acid that has minimal systemic effects . Because alcaftadine is administered at low concentrations and at a local site (the eye), it appears to have minimal systemic effects .
特性
IUPAC Name |
11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-21-9-6-14(7-10-21)17-15-5-3-2-4-13(15)8-11-22-16(19(23)24)12-20-18(17)22/h2-5,12H,6-11H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWYFQCFNPVJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598456 | |
Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147083-93-0 | |
Record name | Alcaftadine carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147083930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALCAFTADINE CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T50E484899 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。